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Introduction
Aplaviroc (GW873140) is a small molecule antagonist of the C-C chemokine receptor type 5

(CCR5).[1][2][3][4] CCR5 is a member of the G protein-coupled receptor (GPCR) superfamily

and is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host

cells.[5] By binding to CCR5, Aplaviroc allosterically inhibits the interaction between the viral

envelope glycoprotein gp120 and the co-receptor, thereby preventing viral entry and

replication.[3] Although the clinical development of Aplaviroc was discontinued due to

concerns of hepatotoxicity, the methodology for assessing its target engagement in vivo

remains a valuable reference for the development of other CCR5 antagonists and antiviral

therapies.[1][2]

These application notes provide detailed protocols for assessing the target engagement of

Aplaviroc in vivo using positron emission tomography (PET) imaging and a supporting ex vivo

flow cytometry-based receptor occupancy assay. While specific in vivo imaging studies for

Aplaviroc have not been published, the following protocols are based on established

methodologies for imaging GPCRs and determining receptor occupancy of therapeutic drugs.

Signaling Pathway
The binding of natural chemokine ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-

1β (CCL4), to CCR5 initiates a conformational change in the receptor, leading to the activation
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of intracellular signaling cascades.[6][7] This process is mediated by the coupling of

heterotrimeric G proteins, primarily of the Gαi subtype.[6] Dissociation of the G protein subunits

triggers downstream pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-

activated protein kinase (MAPK) pathways, which are crucial for chemotaxis and inflammatory

responses.[5][6] Aplaviroc, as an antagonist, binds to a transmembrane pocket of CCR5,

stabilizing an inactive conformation of the receptor and preventing the binding of both

chemokines and HIV-1 gp120, thus inhibiting downstream signaling and viral entry.
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CCR5 signaling pathway and Aplaviroc's mechanism of action.

Quantitative Data Summary
The following tables summarize key quantitative data for Aplaviroc from in vitro and clinical

studies, as well as hypothetical data for the proposed in vivo PET imaging study.

Table 1: In Vitro Activity and Receptor Occupancy of Aplaviroc

Parameter Value Cell Type/Assay Reference

HIV-1 IC50 0.2 - 0.6 nM
R5-tropic HIV-1

isolates
[3]

CCR5 Binding Affinity

(Ki)

High-affinity

(subnanomolar)
Human CCR5 [1]

In Vitro Receptor

Occupancy

Concentration-

dependent

Flow cytometry-based

assay
[8]
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Table 2: Clinical Receptor Occupancy of Aplaviroc

Dosing
Time to >98%
Occupancy

Time to 50%
Occupancy
(Washout)

Subject
Population

Reference

Multiple Doses
2 - 3 hours post-

dose
>100 hours

HIV-positive and

HIV-negative

subjects

[8]

Table 3: Hypothetical In Vivo PET Imaging Data for [¹⁸F]Aplaviroc

Treatment Group Brain Region
Binding Potential
(BPND)

Receptor
Occupancy (%)

Vehicle CCR5-rich region 2.5 ± 0.3 0 (Baseline)

Vehicle
Cerebellum

(Reference)
0.1 ± 0.05 -

Aplaviroc (1 mg/kg) CCR5-rich region 1.5 ± 0.2 40

Aplaviroc (10 mg/kg) CCR5-rich region 0.5 ± 0.1 80

Experimental Protocols
Radiolabeling of Aplaviroc with Fluorine-18 for PET
Imaging
This protocol describes a hypothetical method for radiolabeling Aplaviroc with Fluorine-18

([¹⁸F]), a common positron-emitting radionuclide with a half-life of 109.8 minutes, making it

suitable for PET imaging studies.[9][10][11]

Materials:

Aplaviroc precursor (e.g., a derivative with a suitable leaving group for nucleophilic

substitution)
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[¹⁸F]Fluoride (produced from a cyclotron)

Kryptofix 2.2.2 (K222)

Potassium carbonate (K₂CO₃)

Anhydrous acetonitrile

HPLC purification system

Solid-phase extraction (SPE) cartridges (e.g., C18)

Sterile water for injection

Ethanol

Procedure:

[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride from the cyclotron target is passed

through an anion exchange column to trap the [¹⁸F]F⁻. The trapped [¹⁸F]F⁻ is then eluted

with a solution of K₂CO₃ and K222 in acetonitrile/water.

Azeotropic Drying: The eluted [¹⁸F]fluoride solution is dried by azeotropic distillation with

anhydrous acetonitrile under a stream of nitrogen to remove water, which would inhibit the

nucleophilic substitution reaction.

Radiolabeling Reaction: The Aplaviroc precursor, dissolved in a suitable anhydrous solvent

(e.g., DMSO or acetonitrile), is added to the dried [¹⁸F]fluoride/K222 complex. The reaction

mixture is heated at a specific temperature (e.g., 80-120°C) for a defined period (e.g., 10-20

minutes) to facilitate the nucleophilic substitution of the leaving group with [¹⁸F]fluoride.

Purification: The reaction mixture is quenched and purified using semi-preparative HPLC to

separate [¹⁸F]Aplaviroc from unreacted precursor and other byproducts. The fraction

corresponding to [¹⁸F]Aplaviroc is collected.

Formulation: The collected HPLC fraction is diluted with sterile water and passed through a

C18 SPE cartridge to trap the [¹⁸F]Aplaviroc. The cartridge is washed with sterile water to

remove any remaining HPLC solvent. The final product is eluted from the cartridge with a
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small volume of ethanol and then diluted with sterile saline for injection to achieve the

desired concentration and a physiologically acceptable ethanol concentration.

Quality Control: The final product is tested for radiochemical purity (by analytical HPLC),

specific activity, pH, and sterility before administration.

In Vivo PET Imaging for CCR5 Receptor Occupancy
This protocol outlines a procedure for conducting a PET imaging study in a preclinical model

(e.g., non-human primate or a humanized mouse model expressing human CCR5) to

determine the receptor occupancy of Aplaviroc.

Animal Preparation:

Animals should be fasted for 4-6 hours before the PET scan to reduce blood glucose levels,

which can interfere with some imaging studies, although for receptor studies this is less

critical than for [¹⁸F]FDG studies.[12][13]

Anesthesia is induced and maintained throughout the imaging procedure (e.g., with

isoflurane) to prevent movement artifacts.[14] Body temperature should be monitored and

maintained.

Experimental Workflow:

Baseline Scan: A baseline PET scan is performed on each animal before the administration

of Aplaviroc.

A bolus of [¹⁸F]Aplaviroc is administered intravenously.

Dynamic PET data are acquired for 60-90 minutes.

Aplaviroc Administration: After the baseline scan, a single dose of non-radiolabeled

Aplaviroc is administered to the animal at the desired dose level.

Occupancy Scan: At the time of expected peak receptor occupancy by Aplaviroc, a second

PET scan is performed following the same procedure as the baseline scan, including the

administration of [¹⁸F]Aplaviroc.
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Image Reconstruction and Analysis:

PET data are reconstructed, correcting for attenuation and scatter.

The reconstructed images are co-registered with an anatomical image (e.g., MRI or CT)

for region-of-interest (ROI) analysis.

Time-activity curves (TACs) are generated for CCR5-rich regions and a reference region

(an area with negligible CCR5 expression, like the cerebellum).

The binding potential (BPND), a measure of the density of available receptors, is

calculated for the baseline and post-drug scans.

Receptor occupancy (RO) is calculated using the following formula: RO (%) =

[(BPND_baseline - BPND_post-drug) / BPND_baseline] x 100
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Experimental workflow for in vivo PET imaging of receptor occupancy.
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Ex Vivo Flow Cytometry-Based CCR5 Receptor
Occupancy Assay
This protocol is adapted from the method used in clinical studies of Aplaviroc and serves as a

valuable tool for validating and complementing in vivo imaging data.[8] It measures the

percentage of CCR5 receptors on the surface of peripheral blood mononuclear cells (PBMCs)

that are occupied by Aplaviroc.

Materials:

Whole blood or isolated PBMCs

Phycoerythrin (PE)-conjugated anti-CCR5 monoclonal antibody (mAb) that competes with

Aplaviroc for binding (e.g., clone 2D7)

A non-competing, allophycocyanin (APC)-conjugated anti-CCR5 mAb to measure total

CCR5 expression

Anti-CD4 and Anti-CD3 antibodies to gate on CD4+ T-cells

FACS buffer (e.g., PBS with 1% BSA)

Fixable viability dye

Flow cytometer

Procedure:

Sample Collection: Collect whole blood samples at baseline (pre-dose) and at various time

points after Aplaviroc administration.

Cell Staining for Free Receptors:

Aliquot whole blood or PBMCs into FACS tubes.

Add the PE-conjugated competing anti-CCR5 mAb.
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Incubate for 30 minutes at 4°C in the dark. This antibody will only bind to CCR5 receptors

that are not occupied by Aplaviroc.

Cell Staining for Total Receptors and Cell Surface Markers:

In a separate set of tubes, add the APC-conjugated non-competing anti-CCR5 mAb along

with anti-CD4 and anti-CD3 antibodies.

Incubate as above.

Lysis and Washing: If using whole blood, lyse red blood cells using a lysis buffer. Wash the

cells with FACS buffer.

Viability Staining: Resuspend cells in buffer containing a fixable viability dye to exclude dead

cells from the analysis.

Flow Cytometry Analysis:

Acquire the samples on a flow cytometer.

Gate on the CD3+CD4+ T-cell population.

Determine the mean fluorescence intensity (MFI) of the PE signal (free receptors) and the

APC signal (total receptors) within the CD4+ T-cell gate.

Calculation of Receptor Occupancy:

Calculate the percentage of free receptors at each time point relative to the baseline (pre-

dose) sample.

Receptor Occupancy (RO) is calculated as: RO (%) = [1 - (MFIPE_post-dose /

MFIPE_baseline)] x 100
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Workflow for the flow cytometry-based receptor occupancy assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15606186?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

